(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c22-18-14-23-10-6-19(18)27-17-7-11-24(15-17)20(25)21(8-12-26-13-9-21)16-4-2-1-3-5-16/h1-6,10,14,17H,7-9,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPVRFSGBBUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multiple steps, starting with the formation of the chloropyridine ring. This can be achieved through electrophilic chlorination of pyridine. The intermediate product is then subjected to a nucleophilic substitution reaction with a pyrrolidinyl alcohol to form the (3-chloropyridin-4-yl)oxy-pyrrolidine fragment.
In the subsequent step, the pyrrolidin-1-yl moiety is coupled with 4-phenyltetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form the final product. Common reagents for these transformations include chlorinating agents like thionyl chloride and activating agents such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial-scale production often involves optimized conditions to maximize yield and purity. Catalysts such as palladium on carbon (Pd/C) and continuous-flow reactors can be used to enhance reaction efficiency. Additionally, green chemistry approaches, including solvent-free reactions and the use of biodegradable reagents, are being explored to minimize environmental impact.
Chemical Reactions Analysis
(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The pyrrolidinyl moiety can be oxidized to form corresponding N-oxides.
Reduction: The ketone group in the tetrahydropyran ring can be reduced to alcohols.
Substitution: The chloropyridine ring can undergo nucleophilic substitution with different nucleophiles.
Oxidation: Potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Formation of N-oxides and hydroxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Varies depending on the nucleophile used, often resulting in the formation of new functionalized pyrrolidinyl rings.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules due to its unique structural features.
Biology: In biological research, it is investigated for its potential activity against certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in the fields of oncology and neurology.
Industry: Industrially, the compound is explored for its potential use in the development of new materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interaction with specific molecular targets. The compound binds to particular enzyme active sites or receptor proteins, modulating their activity. This can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects in various diseases.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone stands out due to its distinct combination of a chlorinated pyridine ring and a phenyl-tetrahydropyran subunit, providing a balance of hydrophobic and hydrophilic properties.
List of Similar Compounds:(3-chloropyridin-4-yloxy)ethylamine: Lacks the pyrrolidin-1-yl and phenyl-tetrahydropyran groups.
1-(4-phenyltetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide: Has a similar pyrrolidine-phenyl-tetrahydropyran structure but lacks the chloropyridine group.
3-(4-chlorophenyl)-4-phenylpyrrolidine: Lacks the tetrahydropyran structure and has different substitution patterns.
And there you go—a peek into the remarkable world of This compound . Got any other curious compounds in mind?
Biological Activity
The compound (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule with a complex structure that includes multiple functional groups, making it a candidate of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrrolidine moiety : Known for its role in various biological activities.
- Chloropyridine group : Often associated with enhanced reactivity and biological interactions.
- Tetrahydropyran structure : Contributes to the molecular stability and potential pharmacological effects.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 344.83 g/mol.
Structural Representation
| Component | Structure |
|---|---|
| Pyrrolidine | Pyrrolidine |
| Chloropyridine | Chloropyridine |
| Tetrahydropyran | Tetrahydropyran |
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. The synthesis and evaluation of related derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. For instance, one study reported that derivatives of chloropyridine exhibited IC50 values as low as 3.3 mM against MCF7 cells, indicating potent cytotoxic effects .
The biological activity of This compound is hypothesized to involve:
- Inhibition of cell proliferation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.
- Interaction with specific receptors or enzymes : The presence of the chloropyridine moiety suggests potential interactions with biological targets involved in cell signaling pathways.
In Silico Studies
Computer-aided drug design tools have been employed to predict the biological activity spectrum of this compound. Molecular dynamic simulations and ADME (Absorption, Distribution, Metabolism, Excretion) profiling have suggested favorable pharmacokinetic properties, enhancing its candidacy for further development .
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Chloropyridine Moiety : This step often utilizes coupling reagents like palladium catalysts.
- Attachment of Tetrahydropyran : Final coupling reactions can be performed using nucleophilic substitution methods.
Summary of Synthetic Routes
| Step | Description |
|---|---|
| 1 | Cyclization to form pyrrolidine |
| 2 | Coupling with chloropyridine |
| 3 | Nucleophilic substitution to attach tetrahydropyran |
Study on Antiproliferative Activity
A recent investigation into related compounds revealed that derivatives containing the chloropyridine structure demonstrated significant antiproliferative effects against various cancer cell lines. These studies utilized MTT assays to quantify cell viability and elucidated mechanisms involving apoptosis induction .
Graph Theoretical Analysis
Graph theoretical methods have been applied to analyze the molecular structure and predict interactions within biological systems. Such analyses suggest that structural modifications can lead to enhanced activity against specific cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodology :
- Step 1 : Use a nucleophilic substitution reaction between 3-chloropyridin-4-ol and pyrrolidin-1-ylmethanone precursors in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (NaOH) to form the ether linkage .
- Step 2 : Optimize reaction time and temperature. For example, reflux for 25–30 hours in xylene with chloranil as an oxidizing agent improves cyclization efficiency .
- Step 3 : Purify via recrystallization (methanol as a solvent) to achieve >99% purity, as validated by HPLC .
Q. What spectroscopic techniques are critical for structural confirmation, and what key signatures should be prioritized?
- Methodology :
- NMR : Focus on <sup>1</sup>H-NMR signals for the pyrrolidinyloxy group (δ 3.4–3.8 ppm) and the pyran ring (δ 4.2–4.6 ppm). The 3-chloropyridine moiety shows aromatic protons at δ 7.5–8.5 ppm .
- Mass Spectrometry : Look for a molecular ion peak matching the exact mass (calculated: 415.32 g/mol). Fragmentation patterns should confirm the loss of Cl (m/z ~35) and pyrrolidine .
- IR : Stretching vibrations for the carbonyl group (C=O) at ~1680 cm⁻¹ and C-O-C ether linkages at ~1200 cm⁻¹ .
Q. What safety protocols are essential during synthesis and handling?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H313 hazard) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H302/H332) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How can computational methods predict biological activity or stability?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., p38 MAPK). The pyridine and pyrrolidine moieties show affinity for ATP-binding pockets, as seen in analogues like SB-202190 .
- DFT Calculations : Gaussian 16 can optimize geometry and calculate HOMO-LUMO gaps (e.g., ΔE ~4.5 eV) to predict redox stability .
- MD Simulations : GROMACS simulations in explicit solvent (e.g., water) assess conformational flexibility of the tetrahydro-2H-pyran ring .
Q. How can contradictions in reported biological activities be resolved experimentally?
- Methodology :
- Dose-Response Studies : Test the compound across a wide concentration range (0.1–100 µM) in cell-based assays (e.g., TNF-α inhibition) to identify EC₅₀ discrepancies .
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based kinase assays) with cellular readouts (e.g., Western blot for phosphorylated substrates) .
- Batch Analysis : Verify purity (>99% via HPLC) to rule out impurities as confounding factors .
Q. What strategies are effective for studying environmental fate and degradation pathways?
- Methodology :
- Biodegradation Assays : Incubate the compound with soil microbiota (OECD 301F protocol) and monitor via LC-MS for breakdown products like 3-chloropyridin-4-ol .
- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; track degradation kinetics using HPLC-MS/MS .
- Bioaccumulation : Use logP calculations (Predicted logP = 2.8) and in vitro models (e.g., Caco-2 cells) to assess membrane permeability .
Q. How can crystallography resolve stereochemical uncertainties in the tetrahydro-2H-pyran ring?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water). The pyran ring’s chair conformation and axial phenyl group can be confirmed (bond angles ~109.5°) .
- Comparative Analysis : Overlay experimental structures with DFT-optimized geometries to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
